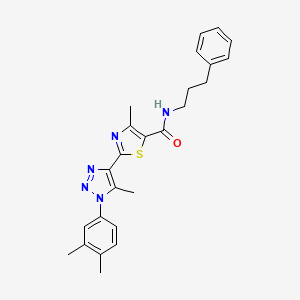
N-(3-(methylsulfonamido)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide
Overview
Description
N-(3-(methylsulfonamido)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide, also known as MSPTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(3-(methylsulfonamido)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide is not fully understood. However, it is believed to act by binding to specific proteins or enzymes and inhibiting their activity. This compound has been shown to bind to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This results in a decrease in intracellular pH and a decrease in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of protein-protein interactions, modulation of enzyme activity, and induction of apoptosis in cancer cells. This compound has also been shown to decrease the expression of genes involved in angiogenesis and tumor growth.
Advantages and Limitations for Lab Experiments
N-(3-(methylsulfonamido)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide has several advantages for lab experiments, including its synthetic accessibility, high potency, and specificity for certain proteins or enzymes. However, this compound also has some limitations, including its potential toxicity and lack of selectivity for certain proteins or enzymes.
Future Directions
There are several future directions for research on N-(3-(methylsulfonamido)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide, including the development of more potent and selective analogs, the identification of new protein targets, and the evaluation of this compound as a potential therapeutic agent for various diseases. This compound could also be used as a tool for studying protein-protein interactions and enzyme activity in various biological systems.
Scientific Research Applications
N-(3-(methylsulfonamido)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide has shown potential in various scientific research applications, including as an inhibitor of protein-protein interactions, a modulator of enzyme activity, and a potential therapeutic agent for cancer and other diseases. This compound has been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300, which is involved in the regulation of angiogenesis and tumor growth. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancers.
properties
IUPAC Name |
N-[4-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-30(27,28)24-16-9-5-8-15(11-16)21-19(26)12-17-13-29-20(22-17)23-18(25)10-14-6-3-2-4-7-14/h2-9,11,13,24H,10,12H2,1H3,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSYHHUYWDKSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B3221570.png)



![N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3221591.png)








